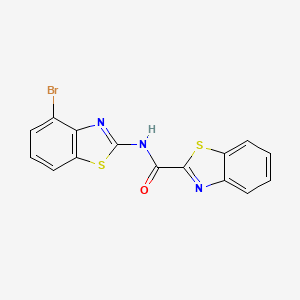

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

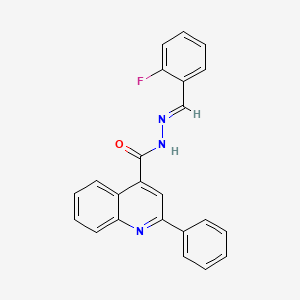

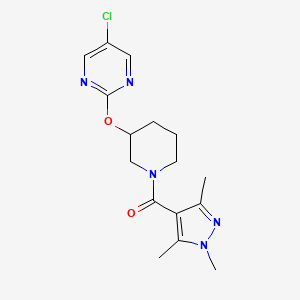

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (BBT) is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains both benzothiazole and carboxamide functional groups. BBT has been studied for its potential use as a fluorescent probe for detecting protein aggregates, as well as for its potential therapeutic properties in treating neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on benzothiazole derivatives, including compounds similar to N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide, has led to the development of various synthesis methods. For example, one study describes the synthesis of biphenyl benzothiazole-2-carboxamide derivatives through the reaction between biphenyl acid chloride and 2-aminobenzothiazole. These compounds were evaluated for their diuretic activity, highlighting the potential for diverse biological applications (Yar & Ansari, 2009). Another study reports the copper-catalyzed intramolecular cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).

Potential Applications

The research into benzothiazole derivatives has not only focused on their synthesis but also explored their potential applications in various fields. For instance, some studies have looked into the pharmacological activities of benzothiazole compounds, finding that certain derivatives show promise in biological applications due to their myorelaxant activity or antimicrobial properties (Khelili et al., 2012; Incerti et al., 2017). Another study highlights the use of benzothiazole derivatives in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, demonstrating their relevance in cancer treatment research (Penning et al., 2009).

Structural Studies

Structural characterization and analysis form a crucial part of research on benzothiazole derivatives. Studies often involve advanced techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry to elucidate the structural details of these compounds. For example, a study on the crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate for the synthesis of phenanthridinone, provides valuable insights into the molecular structure and potential reactivity of related benzothiazole compounds (Polo et al., 2019).

Propiedades

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrN3OS2/c16-8-4-3-7-11-12(8)18-15(22-11)19-13(20)14-17-9-5-1-2-6-10(9)21-14/h1-7H,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJAKZSUZXWYLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)

![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)

![3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2406963.png)

![2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2406964.png)

![N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406966.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)

![7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406975.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)